

Physical and chemical properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

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Compound of Interest

Compound Name: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

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An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β -keto ester derivative of significant interest in organic synthesis and potentially in drug discovery. Its molecular structure, featuring a reactive β -dicarbonyl moiety and a methoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and explores its potential, though currently speculative, role in biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the 3-methoxy isomer are not widely reported in the literature. Much of the quantitative data presented is therefore computed.

Property	Value	Source
IUPAC Name	ethyl 3-(3-methoxyphenyl)-3-oxopropanoate	[PubChem][1]
CAS Number	27834-99-7	[PubChem][1]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[PubChem][1]
Molecular Weight	222.24 g/mol	[PubChem][1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	
XLogP3	1.8	[PubChem][1]
Hydrogen Bond Donor Count	0	[PubChem][1]
Hydrogen Bond Acceptor Count	4	[PubChem][1]
Rotatable Bond Count	5	[PubChem][1]

Note: Experimental data for the closely related isomer, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, includes a boiling point of 154 °C at 1 hPa and a density of 1.160 g/mL at 20 °C. While these values may provide an estimate, they should not be considered as experimental data for the 3-methoxy isomer.

Spectral Data

Detailed experimental spectral data for **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** is not readily available in public databases. However, based on the known structure, the expected signals in ¹H and ¹³C NMR spectra can be predicted.

- ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons between the

carbonyl groups, signals for the aromatic protons, and a singlet for the methoxy group protons.

- ^{13}C NMR: Expected signals would include peaks for the carbonyl carbons of the ester and ketone, the methylene carbon between them, the carbons of the ethyl group, the aromatic carbons, and the methoxy carbon.

Synthesis

The most common and logical method for the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, 3-methoxyacetophenone would react with diethyl carbonate in the presence of a strong base, such as sodium ethoxide.

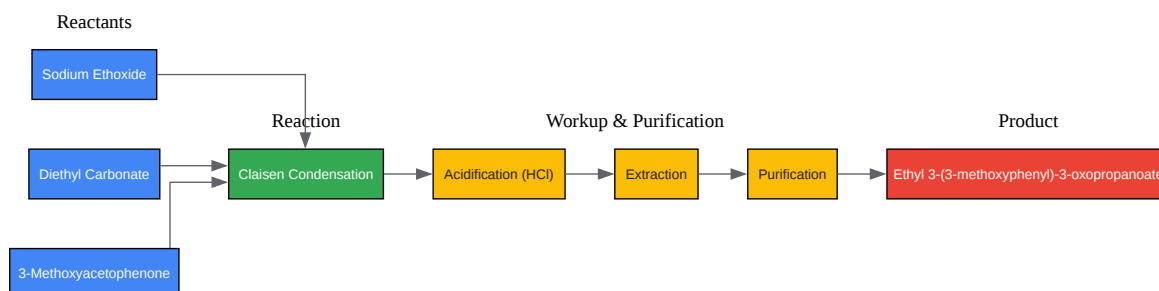
Experimental Protocol: Claisen Condensation

Materials:

- 3-Methoxyacetophenone
- Diethyl carbonate
- Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Preparation of Sodium Ethoxide** (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere.
- **Reaction Setup:** To the flask containing the sodium ethoxide solution (or commercially available sodium ethoxide) in an appropriate anhydrous solvent (e.g., diethyl ether or THF), add 3-methoxyacetophenone dropwise at room temperature with stirring.
- **Addition of Diethyl Carbonate:** Following the addition of the ketone, add diethyl carbonate dropwise to the reaction mixture.
- **Reaction:** The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled in an ice bath and acidified with dilute hydrochloric acid.
- **Extraction:** The aqueous layer is extracted several times with an organic solvent. The combined organic extracts are then washed with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** can be purified by vacuum distillation or column chromatography.



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Caption: Workflow for the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Chemical Reactivity

The chemical reactivity of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** is primarily dictated by the β -keto ester functionality.

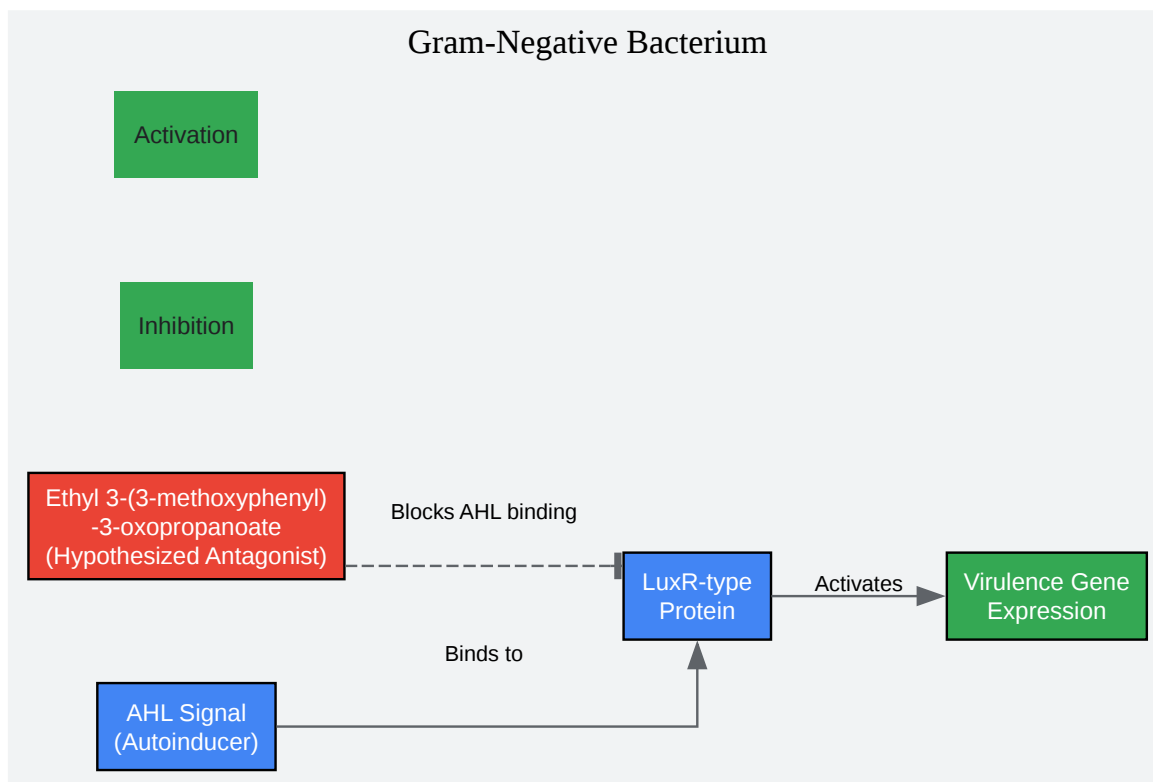
- **Acidity of the α -proton:** The methylene protons located between the two carbonyl groups are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
- **Keto-Enol Tautomerism:** Like other β -dicarbonyl compounds, it exists as a mixture of keto and enol tautomers.
- **Hydrolysis and Decarboxylation:** The ester can be hydrolyzed under acidic or basic conditions to the corresponding β -keto acid, which can then undergo decarboxylation upon heating to yield 3-methoxyacetophenone.
- **Reactions with Nucleophiles:** The carbonyl groups are susceptible to attack by various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazolone derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**. However, the broader class of aryl- β -keto esters has been investigated for various biological activities.

One area of interest is their potential as quorum sensing inhibitors in bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This process is often mediated by signaling molecules such as N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. The AHLs bind to and activate transcriptional regulator proteins, such as LuxR. Some aryl- β -keto esters have been shown to act as antagonists of these LuxR-type proteins, thereby disrupting quorum sensing and inhibiting virulence factor production. This makes them attractive candidates for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.

While this is a plausible area of investigation for **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**, it is important to emphasize that this is a hypothesized mechanism based on the activity of related compounds and has not been experimentally verified for this specific molecule.



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Caption: Hypothesized mechanism of quorum sensing inhibition by aryl- β -keto esters.

Conclusion

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a valuable chemical intermediate with well-defined synthetic routes. While its specific physical properties and biological activities are not yet extensively documented, its structural features suggest potential for further investigation, particularly in the context of medicinal chemistry and the development of novel therapeutics. The exploration of its potential as a quorum sensing inhibitor represents a promising avenue for future research. Further experimental studies are required to fully characterize this compound and unlock its potential applications.

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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
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